
1-Benzyl-3-(2-iodoethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(2-iodoethyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility
Méthodes De Préparation
The synthesis of 1-Benzyl-3-(2-iodoethyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 1-benzylpyrrolidine with an iodoethylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-Benzyl-3-(2-iodoethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Substitution: The iodoethyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols, amines, or alcohols to form new derivatives.
Coupling Reactions: The benzyl group can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Benzyl-3-(2-iodoethyl)pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.
Biological Studies: It serves as a probe in biological studies to investigate the role of pyrrolidine derivatives in cellular processes and enzyme interactions.
Chemical Synthesis: The compound is utilized in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-(2-iodoethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The benzyl group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. The iodoethyl group can participate in halogen bonding and other non-covalent interactions with target proteins, influencing their activity. The pyrrolidine ring provides structural rigidity and contributes to the overall binding affinity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
1-Benzyl-3-(2-iodoethyl)pyrrolidine can be compared with other similar compounds, such as:
1-Benzyl-3-(2-chloroethyl)pyrrolidine: This compound has a chloroethyl group instead of an iodoethyl group, which affects its reactivity and biological activity.
1-Benzyl-3-(2-bromoethyl)pyrrolidine:
1-Benzyl-3-(2-fluoroethyl)pyrrolidine: The fluoroethyl group imparts different electronic properties and influences the compound’s interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C13H18IN |
|---|---|
Poids moléculaire |
315.19 g/mol |
Nom IUPAC |
1-benzyl-3-(2-iodoethyl)pyrrolidine |
InChI |
InChI=1S/C13H18IN/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
Clé InChI |
RDNGYZZPFHTMLG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1CCI)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



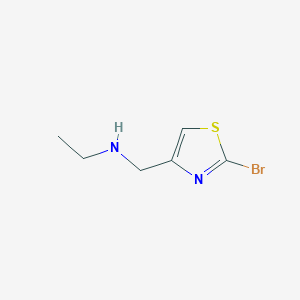
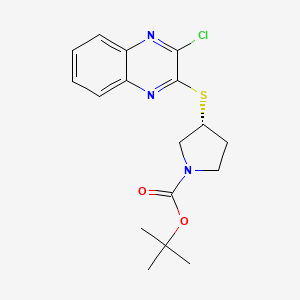
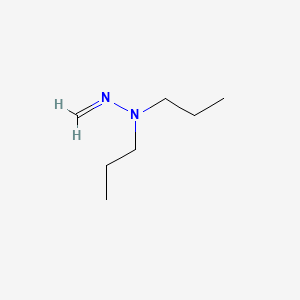
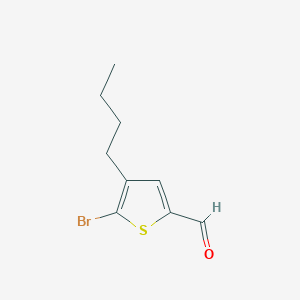
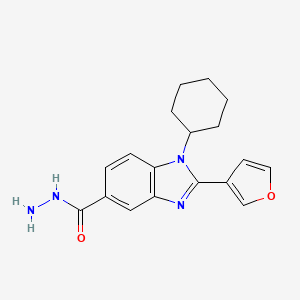

![2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13962479.png)
![8H-Indeno[4,5-B]furan](/img/structure/B13962490.png)
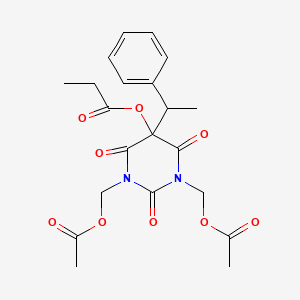
![5-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13962500.png)

![2-Methoxy-4-(6-(4-methoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13962512.png)

